molecular formula C13H8FNO B8636179 3-(4-Fluorophenyl)-2,1-benzisoxazole

3-(4-Fluorophenyl)-2,1-benzisoxazole

Cat. No. B8636179
M. Wt: 213.21 g/mol
InChI Key: JDHHXWXEFCKCJA-UHFFFAOYSA-N
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Patent
US05723573

Procedure details

To a suspension of (16) (42.6 g, 0.2 mol) in 750 ml of dry tetrahydrofuran (THF) and 20 ml of triethylamine is added 5% palladium on charcoal (6 g). The vigorously stirred suspension is flushed with hydrogen gas and stirred at room temperature under a hydrogen atmosphere until absorption of hydrogen ceases (approximately 90-90% of the molar amount; 8-10 hours). The catalyst is removed by filtration through a bed of celite, and the solvent is removed under reduced pressure. The product (16) is recrystallized from toluene.
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][N:10]=[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=23)=[CH:4][CH:3]=1>O1CCCC1.C(N(CC)CC)C.[Pd]>[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[O:9]

Inputs

Step One
Name
Quantity
42.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1ON=C2C1C=CC=C2
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under a hydrogen atmosphere until absorption of hydrogen ceases (approximately 90-90% of the molar amount
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vigorously stirred suspension is flushed with hydrogen gas
CUSTOM
Type
CUSTOM
Details
8-10 hours
Duration
9 (± 1) h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through a bed of celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product (16) is recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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